Mal-Amido-PEG4-t-butyl ester

描述

Mal-Amido-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, making it useful for bioconjugation applications .

准备方法

Synthetic Routes and Reaction Conditions

Mal-Amido-PEG4-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a PEG chain. The process typically involves:

PEGylation: The PEG chain is functionalized with a maleimide group.

Esterification: The t-butyl ester group is introduced to the PEG chain.

The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification and PEGylation processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Conjugation Reactions

The maleimide group undergoes selective Michael addition with thiols (-SH), forming covalent bonds. This reaction is pH-dependent (optimal at pH 6.5–7.5) and facilitates bioconjugation with proteins, antibodies, or surfaces .

Mechanism

-

Thiol activation : Cysteine residues or engineered thiols react with the maleimide group.

-

Covalent bond formation : A 1,4-addition forms a thioether bond .

Applications in Conjugation

-

Antibody-drug conjugates (ADCs): Maleimide reacts with antibody thiols to attach cytotoxic drugs .

-

Imaging agents: Thiol-containing fluorophores are conjugated for diagnostic probes .

Deprotection of the t-butyl Ester

The tert-butyl group (t-Bu) protects the carboxylic acid during synthesis. Deprotection exposes the acid for further reactions (e.g., amide coupling).

Deprotection Methods

| Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0.1% TFA in DCM, RT, 1–2h | High | |

| HCl/dioxane | 4 M HCl, 37°C, 4h | Moderate | |

| SOCl₂ | SOCl₂, RT, 1h | Acid chloride |

Post-Deprotection Reactions

The exposed carboxylic acid reacts with amines via EDC/NHS coupling to form amide bonds .

Experimental Data

Molecular Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular weight | 472.5 g/mol | |

| Solubility | Aqueous media, DMAC, DMSO | |

| Storage | -20°C |

Reaction Kinetics

Research Findings

科学研究应用

Drug Delivery Systems

Mal-Amido-PEG4-t-butyl ester is instrumental in the development of drug delivery systems. Its hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of poorly soluble drugs, improving their bioavailability. The maleimide group facilitates the conjugation of therapeutic agents to carriers, allowing for targeted delivery to specific tissues or cells.

Case Study: Targeted Cancer Therapy

In a study on targeted cancer therapy, this compound was used to link chemotherapeutic agents to nanoparticles. The resulting conjugates demonstrated enhanced solubility and stability, leading to improved therapeutic efficacy and reduced side effects compared to free drugs .

Protein Conjugation

The compound serves as a non-cleavable linker for bio-conjugation, allowing for the attachment of proteins or peptides to surfaces or carriers. This application is vital in the creation of bioconjugates for diagnostics and therapeutics.

Case Study: Antibody-Drug Conjugates

Research has shown that using this compound in the synthesis of antibody-drug conjugates (ADCs) results in stable and effective therapeutic agents. The maleimide functionality enables selective attachment to antibodies, enhancing their specificity towards target cells while minimizing off-target effects .

Surface Modification

This compound can modify surfaces of biomaterials to improve biocompatibility and reduce immunogenicity. This modification is crucial in developing implants and devices intended for long-term use in biological environments.

Case Study: Improved Biocompatibility of Implants

In studies focusing on orthopedic implants, the application of this compound for surface modification led to a significant reduction in protein adsorption and cell adhesion, which are critical factors influencing implant success .

Nanotechnology Applications

The compound is also utilized in nanotechnology for creating lipid nanoparticles and other nanocarriers that encapsulate drugs or genetic materials. The PEG component enhances the stability and circulation time of these nanoparticles in biological systems.

Case Study: mRNA Vaccine Delivery

In mRNA vaccine research, this compound was incorporated into lipid nanoparticles designed for mRNA delivery. The results indicated improved stability and efficacy of the mRNA vaccines, showcasing the potential of this compound in vaccine development .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs through PEGylation. | Targeted delivery, reduced side effects |

| Protein Conjugation | Links proteins or peptides to surfaces for diagnostics and therapeutics. | Stable bioconjugates with enhanced specificity |

| Surface Modification | Modifies biomaterial surfaces to improve biocompatibility. | Reduced immunogenicity |

| Nanotechnology | Used in creating lipid nanoparticles for drug or genetic material encapsulation. | Improved stability and circulation time |

作用机制

The mechanism of action of Mal-Amido-PEG4-t-butyl ester involves the formation of covalent bonds between the maleimide group and thiol groups on biomolecules. This reaction forms stable thioether linkages, enabling the attachment of various molecules to the PEG chain. The t-butyl ester group provides stability during synthesis and can be deprotected to expose a carboxyl group for further conjugation reactions .

相似化合物的比较

Mal-Amido-PEG4-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a PEG chain. Similar compounds include:

Mal-PEG-amine: Contains a maleimide group and an amine group.

Mal-PEG-NHS ester: Contains a maleimide group and an NHS ester group.

Mal-PEG-acid: Contains a maleimide group and a carboxyl group

These compounds share similar functionalities but differ in their specific reactive groups, making this compound particularly useful for applications requiring both maleimide and t-butyl ester functionalities.

生物活性

Mal-Amido-PEG4-t-butyl ester is a specialized compound widely used in biochemical research and drug development due to its unique properties. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain linked to a maleimide group and a tert-butyl ester. The presence of the PEG spacer enhances its solubility in aqueous environments, making it suitable for various biological applications.

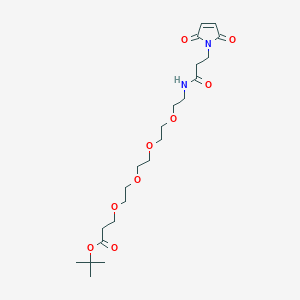

Chemical Structure:

- Molecular Formula: C₁₄H₂₅N₃O₈S

- Molecular Weight: 365.43 g/mol

The primary biological activity of this compound is attributed to its ability to form covalent bonds with thiol groups in biomolecules. This interaction is characterized by:

- Covalent Bond Formation: The maleimide group reacts specifically with thiol groups, forming stable thioether bonds that modify the target biomolecule's structure and function.

- Biochemical Pathways: The compound influences cellular processes by altering protein functions, which can affect signaling pathways, gene expression, and metabolic activities .

| Property | Description |

|---|---|

| Solubility | High solubility in aqueous media due to PEG spacer |

| Reactivity | Reacts with thiol groups to form thioether bonds |

| Stability | Stable at -20°C; degrades under light or heat |

| Cellular Effects | Alters protein localization, stability, and activity |

Case Study 1: Protein Conjugation

In a study investigating the conjugation efficiency of this compound with proteins, researchers demonstrated that the compound effectively modified target proteins without significant cytotoxicity at low concentrations. At higher concentrations, however, adverse effects such as apoptosis were observed.

Case Study 2: Drug Delivery Applications

This compound has been utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. In vitro studies indicated that the compound improved the bioavailability of hydrophobic drugs by facilitating their conjugation to proteins or nanoparticles .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its effects can vary based on dosage and environmental factors. The compound's hydrophilic nature allows for prolonged circulation time in biological systems, making it an ideal candidate for targeted drug delivery applications .

Table 2: Comparison of this compound with Related Compounds

| Compound | Functional Groups | Key Applications |

|---|---|---|

| This compound | Maleimide, t-butyl ester | Protein modification, drug delivery |

| Mal-PEG-amine | Maleimide, amine | Protein-protein interactions |

| Mal-PEG-NHS ester | Maleimide, NHS ester | Conjugation with primary amines |

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMHLPGMUCBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。